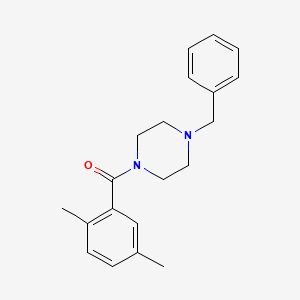
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide, also known as EMBI, is a synthetic compound that has been extensively studied for its potential use in scientific research. EMBI is a benzamide derivative that has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide exerts its effects on the body by binding to specific enzymes and receptors, thereby modulating their activity. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide binds to the catalytic domain of PARP, inhibiting its activity and leading to the accumulation of DNA damage. N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide also binds to the NMDA receptor, modulating its activity and leading to improvements in cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide are largely dependent on the specific enzymes and receptors that it binds to. Inhibition of PARP activity by N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide can lead to the accumulation of DNA damage and ultimately cell death, making it a potential candidate for cancer treatment. Modulation of NMDA receptor activity by N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide can lead to improvements in cognitive function, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to selectively modulate their activity. Additionally, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies.
One limitation of using N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide in lab experiments is its relatively short half-life, which can make it difficult to maintain stable concentrations over time. Additionally, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide's effects on the body may vary depending on the specific cell type or tissue being studied, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide's effects on the central nervous system, which could lead to the development of new treatments for neurological disorders. Finally, the development of more stable and potent analogues of N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide could further enhance its potential as a tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide a potential candidate for cancer treatment.
In addition to its potential use in cancer research, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its effects on the central nervous system. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This modulation can lead to improvements in cognitive function, making N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-9-6-15-14(17)12-2-4-13(5-3-12)16-7-10-19-11-8-16/h2-5H,6-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSBDUIKJLRAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4693211.png)
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)
![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4693246.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B4693278.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B4693281.png)
![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)
![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)